![molecular formula C9H16ClNO2 B12438383 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride](/img/structure/B12438383.png)
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological applications .
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride: This compound has a similar bicyclic structure but differs in the position of the carboxylic acid group.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has a different ring structure but shares some chemical properties with this compound
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H |
InChI Key |
PRIMREZPIYPXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)CC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


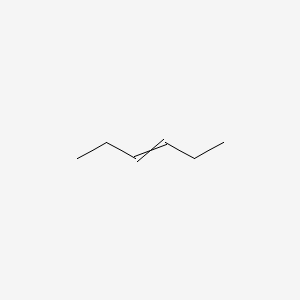
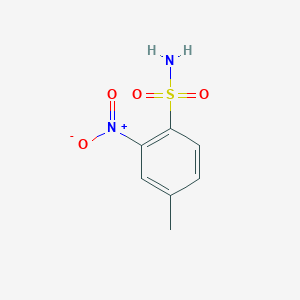
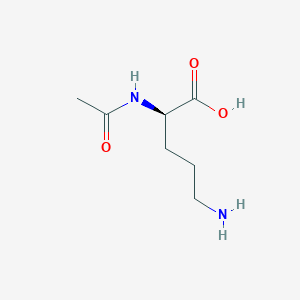
![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
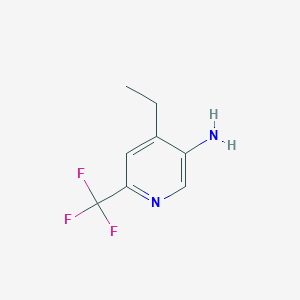
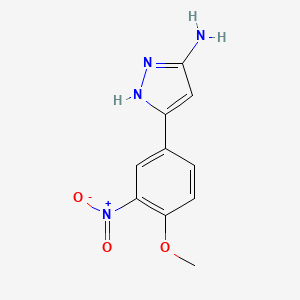
![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)
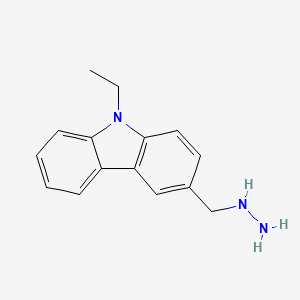
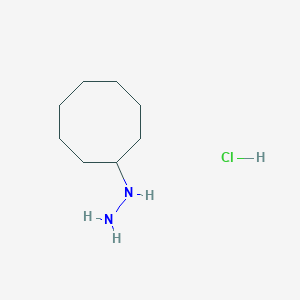
![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)
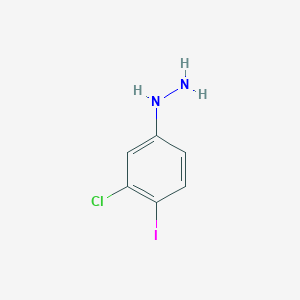


![[2-[(2S,4R,8S,11S,12R)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B12438370.png)
